4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a common theme in the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, with a focus on photochemical and acid-catalyzed rearrangements . Another paper discusses the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process . Additionally, selective deprotection techniques to yield 4-(alkoxysilyl)benzaldehydes are outlined, which are then used to synthesize porphyrin derivatives . These methods could potentially be adapted for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.
Molecular Structure Analysis
The structural analysis of benzaldehyde derivatives is crucial for understanding their chemical behavior. One paper provides detailed crystallographic data for a complex benzaldehyde derivative, which could serve as a model for predicting the structure of similar compounds . The use of spectroscopic techniques such as NMR, UV–VIS, and IR to confirm the structures of azo-benzoic acids and their precursors is also reported . These techniques could be applied to analyze the molecular structure of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone are detailed, including the formation of phenols and cyclopentenones . The Diels–Alder synthesis mentioned earlier also involves decarbonylation reactions . These reactions provide a basis for understanding how 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde might behave under similar conditions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the synthesis and properties of porphyrin derivatives with alkoxysilyl groups are discussed, including their application in creating hybrid materials with high surface areas . The regioselective protection of hydroxyl groups in dihydroxy-benzaldehyde is also explored, which is relevant to the functional groups present in the compound of interest .
Scientific Research Applications
Phytotoxicity and Plant Pathology
- Phytotoxic Metabolite in Plant Diseases : A study identified a phytotoxic metabolite structurally characterized as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (eutypine) in liquid cultures of Eutypa lata, a causal agent of grapevine diseases. This compound was found in the sap and inflorescences of diseased plants but not in healthy material (Tey-Rulh et al., 1991).
Pharmaceutical and Biological Studies
- Binding Affinity for Human Receptors : Research involving the fungus Eurotium repens led to the isolation of benzyl derivatives with notable binding affinity for human opioid and cannabinoid receptors. This study highlights the significance of such compounds in psychoactive research (Gao et al., 2011).
- Enzymatic Synthesis of 2-Hydroxy Ketones : Benzaldehyde lyase and benzoylformate decarboxylase were used to catalyze the asymmetric ligation of aliphatic aldehydes, resulting in enantiomerically enriched 2-hydroxy ketones. This process demonstrated high conversion levels and enantioselectivity (María et al., 2007).
Chemical Synthesis and Characterization
- Synthesis of Benzene Derivatives : A study focused on synthesizing compounds containing the isoprene unit, exploring the reaction between benzaldehyde and various metallic salts. This work contributes to understanding the synthesis of hydroxy-acids and lactones in organic chemistry (Cainelli et al., 1973).
- Catalytic Study of Polymeric Metal Complexes : Research on the synthesis and characterization of polymeric metal complexes derived from divalent transition metal ions with benzophenone and acetophenone derivatives highlighted their use in the oxidation of benzaldehyde derivatives (Ingole et al., 2013).
Biochemistry and Molecular Biology
- Inhibition of Metabolism of Carcinogens : A study found that benzaldehyde inhibited the metabolism of a tobacco-specific nitrosamine, suggesting its potential as a blocking agent for lung tumorigenesis caused by certain carcinogens (Morse et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHCIZTANAAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390120 | |
Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |
CAS RN |
117569-57-0 | |
Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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